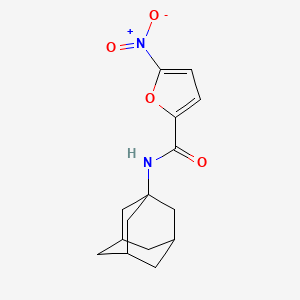

N-1-adamantyl-5-nitro-2-furamide

Description

Properties

IUPAC Name |

N-(1-adamantyl)-5-nitrofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c18-14(12-1-2-13(21-12)17(19)20)16-15-6-9-3-10(7-15)5-11(4-9)8-15/h1-2,9-11H,3-8H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUONALALDHCBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801329633 | |

| Record name | N-(1-adamantyl)-5-nitrofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801329633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47199518 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

339298-33-8 | |

| Record name | N-(1-adamantyl)-5-nitrofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801329633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-1-adamantyl-5-nitro-2-furamide typically involves the following steps:

Formation of the Amide Bond: The adamantylated intermediate is then reacted with 5-nitro-2-furoyl chloride to form the desired amide bond.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.

Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The furan ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or sulfonyl chlorides.

Major Products:

Reduction: Amino derivatives of the original compound.

Substitution: Halogenated or sulfonylated derivatives.

Scientific Research Applications

N-1-adamantyl-5-nitro-2-furamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential use in drug development, particularly for its stability and reactivity.

Industry: Utilized in the development of new materials with unique properties due to the adamantane core.

Mechanism of Action

The mechanism of action of N-1-adamantyl-5-nitro-2-furamide involves its interaction with biological targets through its nitro and furan functionalities. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the furan ring can participate in binding interactions with enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

N-(4-(5-Nitro-2-furyl)-2-thiazolyl)formamide

- Structural Similarities : Both compounds share a 5-nitro-2-furyl group, which is critical for electrophilic interactions.

- Functional Differences: N-(4-(5-Nitro-2-furyl)-2-thiazolyl)formamide lacks the adamantyl group but includes a thiazole ring linked to a formamide moiety. This structure is associated with potent carcinogenicity in rodent models, inducing bladder carcinomas and renal pelvis hyperplasia within weeks of exposure .

| Parameter | N-1-adamantyl-5-nitro-2-furamide | N-(4-(5-Nitro-2-furyl)-2-thiazolyl)formamide |

|---|---|---|

| Core Structure | Adamantyl-furamide | Thiazolyl-formamide |

| Nitro Group Position | 5-nitro-furan | 5-nitro-furan |

| Reported Bioactivity | Not documented | Carcinogenic (bladder/renal tumors in rats) |

| Metabolic Stability | Likely high (adamantyl group) | Low (rapid bioactivation to carcinogenic metabolites) |

Ranitidine-Related Nitro-Furan Derivatives

- Ranitidine Nitroacetamide: Contains a 5-nitro-furan moiety but lacks the adamantyl group. However, its toxicity profile is distinct, focusing on hepatic and renal impurities rather than carcinogenicity .

- Key Contrast: Unlike this compound, ranitidine derivatives include dimethylamino and sulfanylethyl groups, which alter solubility and reactivity. The adamantyl group in the former may confer unique pharmacokinetic properties, such as prolonged half-life or tissue penetration.

Mechanistic and Toxicological Insights

- Nitro Group Reactivity: The 5-nitro-furan group in both this compound and N-(4-(5-nitro-2-furyl)-2-thiazolyl)formamide can undergo enzymatic reduction to form reactive intermediates (e.g., nitroso or hydroxylamine derivatives). These intermediates may alkylate DNA or proteins, a mechanism implicated in the carcinogenicity of the latter compound .

- This hypothesis aligns with studies showing that bulky substituents reduce nitroreductase accessibility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-1-adamantyl-5-nitro-2-furamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of nitro-furan derivatives typically involves coupling adamantyl amines with nitro-substituted furan carboxylic acid chlorides. For example, in structurally similar compounds like ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate, the reaction requires anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) to facilitate amide bond formation. Temperature control (0–5°C) during coupling minimizes side reactions such as nitration or oxidation of the adamantane moiety . HPLC or LC-MS is recommended to monitor reaction progress and purity .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : and NMR are essential for confirming adamantyl group substitution patterns (e.g., singlet peaks for adamantane protons at δ 1.6–2.1 ppm) and nitro-furan ring connectivity .

- FTIR : Key absorption bands include C=O stretching (~1680 cm) for the amide and asymmetric NO stretching (~1520 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and nitro group retention .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies under thermal (40–60°C) and photolytic (UV light exposure) stress, followed by HPLC analysis, identify degradation products. Adamantane derivatives are generally stable at -20°C in inert atmospheres, but nitro groups may hydrolyze in humid environments .

Advanced Research Questions

Q. How do structural modifications (e.g., adamantyl vs. substituted aryl groups) impact the electronic properties and reactivity of nitro-furamides?

- Methodological Answer : Computational studies (DFT) comparing HOMO-LUMO gaps of this compound with analogs (e.g., 5-nitro-N-[3-(trifluoromethyl)phenyl]-2-furamide) reveal that adamantane’s electron-donating effects stabilize the nitro group, reducing electrophilicity. Experimental validation via cyclic voltammetry shows shifts in reduction potentials .

Q. What contradictions exist in reported crystallographic data for adamantane-containing amides, and how can they be resolved?

- Methodological Answer : Discrepancies in unit cell parameters (e.g., for N-(adamantan-1-yl)-5-(dimethylamino)naphthalene-1-sulfonamide) arise from polymorphism or solvent inclusion. Single-crystal X-ray diffraction with synchrotron radiation improves resolution, while Hirshfeld surface analysis distinguishes packing motifs .

Q. How can researchers optimize the antibacterial activity of nitro-furan derivatives like this compound against resistant strains?

- Methodological Answer : Structure-activity relationship (SAR) studies suggest that nitro group positioning and adamantane’s lipophilicity enhance membrane penetration. Microdilution assays (MIC ≤ 16 µg/mL) against S. aureus and E. coli combined with molecular docking (e.g., targeting bacterial nitroreductases) guide rational design .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for resolving contradictory bioactivity data in nitro-furan derivatives?

- Methodological Answer : Multivariate analysis (e.g., PCA or PLS-DA) identifies confounding variables (e.g., solvent polarity in assays). Replicating studies under standardized OECD guidelines (e.g., fixed pH and temperature) reduces variability .

Q. How should researchers design kinetic studies to investigate nitro group reduction mechanisms in this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.